Hém hydrate de néocuproïne

Vue d'ensemble

Description

Neocuproine hemihydrate is an analytical reagent used for the determination of copper in water-ethanol solutions using thermal-lens spectrometry and captopril in pure form and pharmaceutical formulations via complex formation followed by a series of reactions using spectrophotometric technique .

Synthesis Analysis

Neocuproine can be prepared by sequential Skraup reactions (Doebner-Miller reaction/condensation) of o-nitroaniline (2-Nitroaniline) with crotonaldehyde diacetate. An alternate synthesis involves the condensation of o-phenylenediamine, m-nitrobenzenesulphonate, and crotonaldehyde diacetate .Molecular Structure Analysis

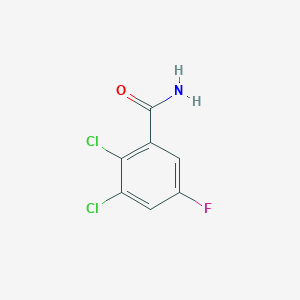

Neocuproine hemihydrate has a molecular formula of C28H26N4O and a molecular weight of 434.5 g/mol . The InChI is 1S/2C14H12N2.H2O/c21-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h23-8H,1-2H3;1H2 .Chemical Reactions Analysis

Neocuproine hydrate forms a complex with Cu+ formed by the reduction of Cu+2 by hydroxylamine hydrochloride and produces electrochemiluminescence. It is also an efficient ligand for alcohol oxidation with palladium in 1:1 water/DMSO mixtures .Physical and Chemical Properties Analysis

Neocuproine hemihydrate has a molecular weight of 434.5 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 0, an exact mass of 434.21066147 g/mol, a monoisotopic mass of 434.21066147 g/mol, a topological polar surface area of 52.6 Ų, a heavy atom count of 33, and a complexity of 227 .Applications De Recherche Scientifique

Chimie analytique : détermination du cuivre

L’hém hydrate de néocuproïne est largement utilisé comme réactif analytique pour la détermination spectrophotométrique du cuivre. Il forme un complexe avec les ions cuivre en solution aqueuse-éthanolique, qui peut être quantifié par spectrométrie thermique à lentille . Cette application est essentielle pour la surveillance des niveaux de cuivre dans divers échantillons environnementaux et biologiques.

Analyse pharmaceutique : quantification de la captopril

Dans la recherche pharmaceutique, l’this compound aide à la quantification de la captopril, un médicament utilisé pour l’hypertension. Le composé forme des complexes avec la captopril, qui sont ensuite analysés par spectrophotométrie pour déterminer la concentration du médicament dans les formulations pharmaceutiques .

Régénération du tissu osseux

L’this compound joue un rôle dans la régénération du tissu osseux. Il a été utilisé pour synthétiser des complexes de cuivre (II) avec la silibinine et la phénanthroline, qui favorisent la différenciation des ostéoblastes et la néovascularisation. Ces complexes améliorent le dépôt de calcium et stimulent les gènes marqueurs ostéoblastiques, favorisant l’angiogenèse et la régénération du tissu osseux .

Chimie de coordination : sélectivité du cuivre (I)

En chimie de coordination, l’this compound présente une forte sélectivité pour les ions cuivre (I). Le complexe résultant, [Cu(néocuproïne)2]+, est connu pour sa couleur rouge-orangé foncé et a été étudié pour la préparation de complexes de caténane et de rotaxane .

Inhibition de la libération d’oxyde nitrique

L’this compound a été identifié comme inhibant la libération catalysée par le cuivre de NO+ (nitrosonium) des S-nitrosothiols. Cette propriété est importante dans les études relatives à la signalisation de l’oxyde nitrique et à ses effets physiologiques .

Disruption de la mélanine chez le poisson zèbre

La recherche a découvert que l’this compound possède des propriétés qui provoquent la fragmentation et la disparition de la mélanine dans les mélanocytes de poissons zèbres adultes. Cette application est d’intérêt dans les études explorant la régulation de la mélanine et les traitements potentiels des troubles de la pigmentation .

Stabilité des complexes métalliques

L’this compound forme des complexes métalliques avec une stabilité thermique accrue. Cette caractéristique est bénéfique dans la synthèse de structures métallo-organiques (MOF) et d’autres matériaux où la stabilité thermique est un facteur essentiel .

Complexes métalliques de flavonoïdes

Le composé est impliqué dans l’étude des complexes métalliques de flavonoïdes, qui possèdent une large gamme d’activités biologiques et chimiques. Ces complexes sont étudiés pour leur rôle dans la différenciation des ostéoblastes et la formation osseuse .

Mécanisme D'action

Target of Action

Neocuproine hemihydrate is a heterocyclic organic compound and chelating agent . It is highly selective for copper (I) . Copper (I) is a transition metal that plays a crucial role in various biochemical processes.

Mode of Action

Neocuproine hemihydrate interacts with its target, copper (I), by forming a stable complex . This interaction is facilitated by the nitrogen donor sites present in the neocuproine molecule . The resulting complex, [Cu(neocuproine)2]+, has a deep orange-red color .

Biochemical Pathways

The biochemical pathways affected by neocuproine hemihydrate are primarily related to its interaction with copper (I). For instance, the copper-catalyzed release of NO+ (nitrosonium) from S-Nitrosothiols is inhibited by neocuproine . This suggests that neocuproine hemihydrate may influence nitric oxide-related biochemical pathways.

Pharmacokinetics

Its solubility in various solvents such as ethanol, acetone, ether, benzene, and light petroleum has been reported . This could potentially influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of neocuproine hemihydrate’s action is the formation of a stable complex with copper (I) . This interaction can influence various biochemical processes, including the inhibition of the copper-catalyzed release of nitrosonium from S-Nitrosothiols . Additionally, neocuproine has been discovered to cause fragmentation and disappearance of the melanin in adult zebrafish melanocytes .

Action Environment

The action of neocuproine hemihydrate can be influenced by various environmental factors. For instance, its solubility in different solvents could affect its distribution and availability in various environments . Furthermore, its stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other chemical species.

Safety and Hazards

Neocuproine hemihydrate should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas. It is recommended to use personal protective equipment and ensure adequate ventilation. Contaminated clothing and gloves should be removed and washed, including the inside, before re-use. Hands should be washed before breaks and after work .

Orientations Futures

Neocuproine hemihydrate has been used in the synthesis and characterization of silibinin/phenanthroline/neocuproine copper (II) complexes for augmenting bone tissue regeneration . It has also been used in a color spot test as a presumptive tool for the rapid detection of synthetic cathinones . These studies suggest potential future applications in the fields of bone tissue regeneration and forensic science.

Analyse Biochimique

Biochemical Properties

Neocuproine hemihydrate plays a significant role in biochemical reactions, primarily due to its chelating properties. It forms stable complexes with copper(I) ions, which are often used in spectrophotometric determinations of copper. The compound interacts with enzymes and proteins that contain copper as a cofactor, such as cytochrome c oxidase and superoxide dismutase. These interactions are crucial for the compound’s ability to inhibit or activate these enzymes, thereby influencing various biochemical pathways .

Cellular Effects

Neocuproine hemihydrate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving zebrafish melanocytes, neocuproine hemihydrate caused fragmentation and disappearance of melanin, indicating its potential impact on cellular pigmentation processes. Additionally, it has been observed to affect the fluorescence of eGFP-expressing cells, suggesting its influence on gene expression and protein function .

Molecular Mechanism

At the molecular level, neocuproine hemihydrate exerts its effects through binding interactions with biomolecules. It forms complexes with copper(I) ions, which can inhibit the release of nitrosonium ions from S-nitrosothiols. This inhibition can affect various biochemical pathways, including those involved in nitric oxide signaling. The compound’s steric bulk around the nitrogen donor sites also influences its binding affinity and specificity for different metal ions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of neocuproine hemihydrate can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or moisture. Long-term studies have shown that neocuproine hemihydrate can maintain its chelating properties over extended periods, although its efficacy may decrease with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of neocuproine hemihydrate vary with different dosages in animal models. At low doses, the compound has been shown to promote osteoblast differentiation and bone tissue regeneration in studies involving copper(II) complexes. At high doses, neocuproine hemihydrate can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

Neocuproine hemihydrate is involved in various metabolic pathways, particularly those related to copper metabolism. It interacts with enzymes such as cytochrome c oxidase and superoxide dismutase, which play critical roles in cellular respiration and antioxidant defense. The compound’s ability to chelate copper ions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, neocuproine hemihydrate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its solubility and binding affinity for different biomolecules .

Subcellular Localization

Neocuproine hemihydrate exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often localized to organelles involved in metal ion metabolism, such as mitochondria and lysosomes. The compound’s targeting signals and post-translational modifications play a role in directing it to these compartments, where it can interact with metal ions and influence cellular processes .

Propriétés

IUPAC Name |

2,9-dimethyl-1,10-phenanthroline;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H12N2.H2O/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBXFSLFDFHSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34302-69-7 | |

| Record name | Neocuproine hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034302697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEOCUPROINE HEMIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOCUPROINE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SDT9EV86W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions neocuproine hemihydrate (NCP) being used to confirm the role of Cu+ as the primary activating agent. How does NCP help in proving this?

A1: Neocuproine hemihydrate is a known selective chelating agent for Cu+. [] In the study, the addition of NCP likely sequestered free Cu+ ions in solution. This sequestration would inhibit any reactions dependent on free Cu+. If the degradation of AO7 was significantly reduced or halted upon NCP addition, it would strongly suggest that free Cu+ ions, rather than other species, are crucial for the activation process and subsequent dye degradation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one](/img/structure/B1403163.png)

![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)

![(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1403166.png)

![Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1403168.png)

![Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1403173.png)

![1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride](/img/structure/B1403174.png)